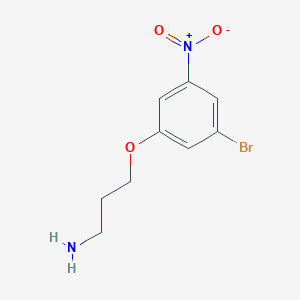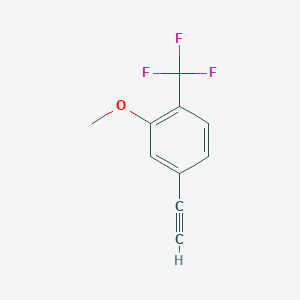
4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents that facilitate the formation of the desired product while minimizing by-products and ensuring high yield and purity.
化学反应分析
Types of Reactions: 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as halides and amines, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated compounds, amides, and other substituted derivatives.
科学研究应用
4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
相似化合物的比较
4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene is unique due to its combination of functional groups. Similar compounds include:
4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene: Similar structure but different positions of the methoxy and trifluoromethyl groups.
4-(Trifluoromethoxy)phenylacetylene: Contains a trifluoromethoxy group instead of a methoxy group.
1-Ethenyl-4-(trifluoromethyl)benzene: Contains an ethenyl group instead of an ethynyl group.
属性
IUPAC Name |
4-ethynyl-2-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-5-8(10(11,12)13)9(6-7)14-2/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLQFTMZCIVSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
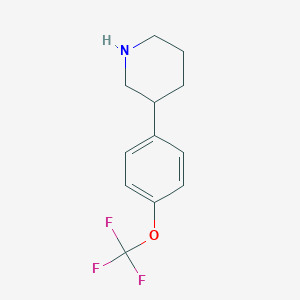
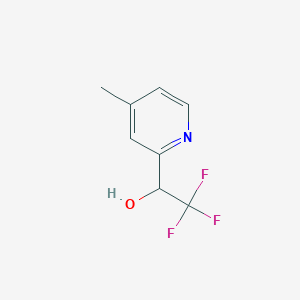

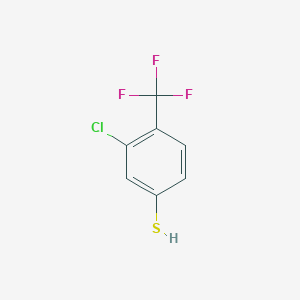
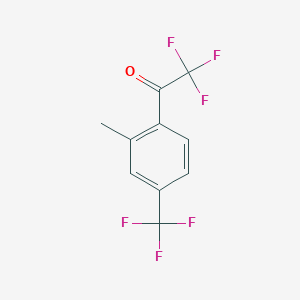
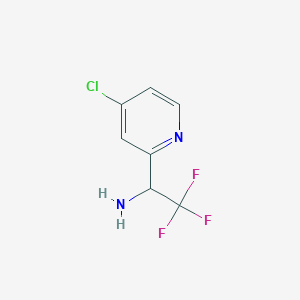
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanol](/img/structure/B8067319.png)
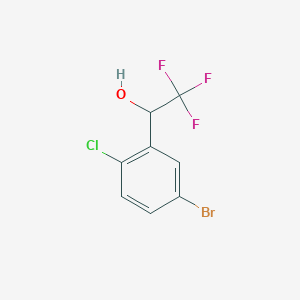
![3-[4-[(Trifluoromethyl)thio]phenyl]piperidine](/img/structure/B8067327.png)

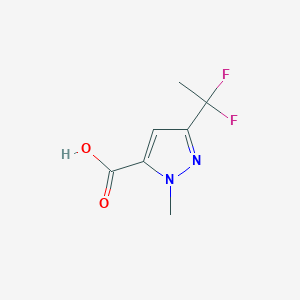
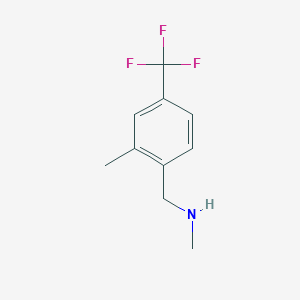
![3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8067356.png)
